2-CefteraM Pivoxil
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Overview
Description
2-CefteraM Pivoxil is a semisynthetic cephalosporin antibiotic formulated for oral administration as a prodrug ester. It is primarily used for the treatment of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections . The compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
The synthesis of 2-CefteraM Pivoxil involves several steps, starting with the reaction of 7-aminocephalosporanic acid (7-ACA) and 5-methyltetrazole . The reaction is catalyzed by a boron trifluoride tetrahydrofuran complex. The intermediate product is then reacted with iodomethyl pivalate to form the final compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
2-CefteraM Pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include hydrochloric acid, ethyl acetate, and sodium metabisulfite . The major products formed from these reactions are typically derivatives of the original compound, which retain antibacterial activity .
Scientific Research Applications
2-CefteraM Pivoxil is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the synthesis and reactivity of cephalosporin antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, it is used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections .
Mechanism of Action
The mechanism of action of 2-CefteraM Pivoxil involves the inhibition of bacterial cell wall synthesis . The compound exerts its bactericidal activity by strongly binding to penicillin-binding proteins (PBPs) 3, 1A, and 1Bs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
Comparison with Similar Compounds
2-CefteraM Pivoxil is often compared with other cephalosporin antibiotics such as cefcapene pivoxil and cefditoren pivoxil . While all three compounds share a similar mechanism of action, this compound is unique in its broader spectrum of activity and higher efficacy against certain bacterial strains . Additionally, it has been shown to have a better safety profile and fewer side effects compared to its counterparts .
Properties
Molecular Formula |
C18H24N6O6S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-acetamido-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C18H24N6O6S/c1-9-20-22-23(21-9)6-11-7-31-15-12(19-10(2)25)14(26)24(15)13(11)16(27)29-8-30-17(28)18(3,4)5/h7,12-13,15H,6,8H2,1-5H3,(H,19,25)/t12-,13?,15-/m1/s1 |
InChI Key |
CZRLOSRCPTVWPC-ILWWEHDPSA-N |
Isomeric SMILES |
CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C |
Canonical SMILES |
CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
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